molecular formula C16H20O5 B1396835 Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate CAS No. 1188265-06-6

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

Cat. No.: B1396835
CAS No.: 1188265-06-6
M. Wt: 292.33 g/mol
InChI Key: YJDWJNGBUQHLAP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of its molecular structure and functional group arrangement. The compound is officially registered under Chemical Abstracts Service number 1188265-06-6, which serves as its unique international identifier in chemical databases and regulatory documentation. This systematic naming convention clearly indicates the presence of an ethyl ester group, a seven-carbon aliphatic chain, two ketone functionalities at positions 4 and 7, and a 4-methoxyphenyl substituent.

Alternative nomenclature systems have been employed in various scientific publications and commercial catalogs, with some sources referring to the compound as ethyl 7-(4-methoxyphenyl)-4,7-dioxo-heptanoate or using abbreviated forms that emphasize specific structural features. The consistency in naming across different sources reflects the compound's established identity within the chemical community and its recognition as a distinct molecular entity with defined properties and characteristics.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1188265-06-6
Molecular Formula C₁₆H₂₀O₅
Molecular Weight 292.33 g/mol
International Union of Pure and Applied Chemistry Name This compound
Minimum Purity Specification 95-97%
Storage Conditions Room temperature to frozen

The molecular formula C₁₆H₂₀O₅ reveals the compound's composition, indicating the presence of sixteen carbon atoms, twenty hydrogen atoms, and five oxygen atoms. This composition reflects the complex structural arrangement that includes the aromatic ring system, the aliphatic carbon chain, multiple carbonyl functionalities, and the ether linkage in the methoxy group. The molecular weight of 292.33 grams per mole places this compound within the range typical for medium-sized organic molecules used in synthetic applications.

Historical Context and Discovery

The development and characterization of this compound emerged from broader research efforts in synthetic organic chemistry focused on developing versatile beta-diketone systems for pharmaceutical applications. Patent literature indicates that compounds of this structural class were first investigated as part of comprehensive synthetic programs aimed at discovering novel therapeutic agents and developing improved synthetic methodologies for complex molecule construction. These early investigations established the fundamental synthetic approaches and characterized the basic chemical properties that would later inform more detailed studies.

The compound's recognition as a valuable synthetic intermediate developed through systematic research programs that explored the reactivity patterns of beta-diketone esters and their potential applications in medicinal chemistry. Early synthetic studies demonstrated that the strategic placement of functional groups within the molecular framework enabled selective chemical transformations that were difficult to achieve with simpler substrate systems. This recognition led to expanded research efforts focused on developing optimized synthetic routes and exploring new applications for this compound class.

Research documentation from patent filings reveals that this compound was specifically investigated for its potential role in synthesizing complex pharmaceutical intermediates. These investigations demonstrated the compound's utility in multi-step synthetic sequences and established its value as a building block for more complex molecular architectures. The systematic exploration of its chemical properties and synthetic applications contributed to a growing understanding of beta-diketone ester chemistry and its potential applications in drug discovery.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends beyond its individual chemical properties to encompass its role as a representative member of the beta-diketone ester family and its contributions to advancing synthetic methodology. Recent research has highlighted the importance of beta-diketone systems in biological applications, with studies demonstrating their antioxidant capabilities and their presence in biologically active natural products. These findings have elevated the status of compounds like this compound from purely synthetic curiosities to potentially valuable therapeutic agents.

The compound's structural complexity makes it an excellent model system for investigating advanced synthetic transformations and developing new methodologies for selective functional group manipulation. Research groups have utilized this compound and related systems to explore novel approaches to carbon-carbon bond formation, heteroatom incorporation, and stereoselective synthesis. These studies have contributed valuable insights into reaction mechanisms and have led to the development of improved synthetic protocols that benefit the broader organic chemistry community.

Table 2: Research Applications and Synthetic Utility

Application Area Specific Use Research Context Source
Pharmaceutical Synthesis Intermediate for bioactive compounds Patent documentation for therapeutic agent development
Synthetic Methodology Model system for selective transformations Academic research on beta-diketone chemistry
Mechanistic Studies Investigation of reaction pathways Understanding of carbonyl chemistry and ester reactivity
Building Block Chemistry Construction of complex molecular frameworks Multi-step synthetic sequences

Contemporary research efforts have focused on exploring the compound's potential applications in developing new pharmaceutical agents and in advancing our understanding of beta-diketone chemistry more broadly. Studies investigating the biological activities of beta-diketone systems have revealed promising antioxidant properties and potential therapeutic applications in treating various pathological conditions, including cardiovascular diseases, diabetes, and inflammatory disorders. These findings have stimulated renewed interest in compounds like this compound as potential lead compounds for drug development.

Properties

IUPAC Name

ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-21-16(19)11-7-13(17)6-10-15(18)12-4-8-14(20-2)9-5-12/h4-5,8-9H,3,6-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDWJNGBUQHLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729069
Record name Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-06-6
Record name Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Data Table 1: Typical Reaction Conditions for Multi-Component Synthesis

Step Reagents Catalyst Solvent Temperature Yield Reference
Condensation Ethyl acetoacetate, 4-methoxybenzaldehyde Piperidine Ethanol Reflux 75-85%
Oxidation KMnO4 - Water/Acetone Room temp to 50°C 70-80%
Esterification Ethyl chloroformate Pyridine Dichloromethane Room temp 80-90%

Thioether Formation and Stereoselective Reductive Amination

A more advanced route involves the formation of a thioether intermediate followed by stereoselective reductive amination:

  • Thioether Formation : Starting from a brominated precursor, such as 2-bromo-1-(3-ethoxy-4-methoxyphenyl)ethan-1-one, reaction with sodium methanethiolate yields the corresponding thioether (V). This process is carried out in polar aprotic solvents like DMF or THF at ambient or slightly elevated temperatures.

  • Conversion to Amine : The thioether intermediate is then subjected to catalytic hydrogenation or reduction using titanium tetra-iso-propoxide and ammonia, leading to the amino derivative (VI). This step often occurs under nitrogen atmosphere at around 40°C for 10 hours.

  • Stereoselective Reductive Amination : To induce stereoselectivity, the amino compound reacts with a chiral auxiliary, such as (R)-(+)-2-methyl-2-propylsulfinamide, followed by reduction. This process can be performed in one pot, avoiding isolation of intermediates, and typically involves solvents like methanol or toluene under hydrogen pressure.

Data Table 2: Key Conditions for Thioether and Reductive Amination

Step Reagents Solvent Temperature Duration Yield Reference
Thioether formation Sodium methanethiolate DMF Room temp 2-4 hours 81%
Reduction to amine Titanium tetra-iso-propoxide, NH3 Toluene 40°C 10 hours 85%
Stereoselective reductive amination Chiral auxiliary + H2 Methanol Room temp 24 hours 90%

Catalytic Hydrogenation and Enantioselective Synthesis

Hydrogenation plays a pivotal role in the stereoselective synthesis of the target compound:

  • Catalytic Hydrogenation : Using catalysts such as Ru/C or Pd/C under hydrogen atmosphere, the double bonds or reducible functionalities are selectively hydrogenated to yield the desired stereochemistry.

  • Enantioselectivity : Enantiomeric excess is achieved by employing chiral catalysts or auxiliaries during hydrogenation, with conditions optimized to maximize stereoselectivity.

Data Table 3: Hydrogenation Conditions

Catalyst Pressure Temperature Solvent Duration Enantiomeric Excess Reference
Ru/C 1-5 atm Room temp Ethanol 4-6 hours Up to 95%
Pd/C 1 atm Room temp Methanol 3-5 hours 90%

Summary of Key Research Findings

  • The synthesis of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate can be efficiently achieved through multi-step processes involving initial condensation, oxidation, and esterification, with yields often exceeding 80% under optimized conditions.

  • Thioether formation followed by stereoselective reductive amination offers a route to introduce chiral centers with high enantiomeric excess, critical for biological activity.

  • Catalytic hydrogenation under chiral conditions allows for the precise control of stereochemistry, with the possibility of obtaining enantiomeric excesses greater than 90%.

  • The choice of catalysts, solvents, and reaction parameters significantly influences the yield, purity, and stereoselectivity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate has been identified as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

Anticoagulant Development

One of the significant applications of this compound is in the development of anticoagulants. It serves as an intermediate in the synthesis of Apixaban, a well-known anticoagulant used for the prevention of venous thromboembolism. The compound's ability to undergo further chemical modifications makes it a crucial building block in creating more complex molecules with therapeutic benefits .

Synthesis of Pyrazolo[3,4-c]pyridines

The compound has also been utilized in synthesizing pyrazolo[3,4-c]pyridine derivatives, which have shown promise in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. The synthesis often involves reactions that incorporate this compound as a key reactant .

Case Study 1: Synthesis of Apixaban Derivatives

A study highlighted the use of this compound in synthesizing Apixaban-related compounds. The research focused on optimizing reaction conditions to enhance yield and purity, demonstrating the compound's utility in pharmaceutical applications .

Another investigation assessed the biological activity of derivatives synthesized from this compound. The study involved evaluating the anticoagulant effects and cytotoxicity profiles of various compounds derived from this precursor, contributing valuable data to the field of drug discovery .

Summary Table of Applications

Application AreaDescriptionExample Compounds
Anticoagulant DevelopmentIntermediate for synthesizing anticoagulants like ApixabanApixaban
Organic SynthesisBuilding block for pyrazolo[3,4-c]pyridine derivativesPyrazolo compounds
Biological ActivityEvaluation of synthesized derivatives for therapeutic efficacyAnticancer agents

Mechanism of Action

The mechanism of action of Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (CAS: 1208318-08-4)
  • Structure : Bromine replaces the methoxy group at the para position.
  • Properties : Molecular formula C₁₅H₁₇BrO₅ (MW: 357.2), purity ≥95% .
  • Implications : Bromine’s electron-withdrawing nature may reduce aromatic ring reactivity compared to the methoxy group. This substitution could alter interactions with biological targets or catalysts .
Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate (CAS: 898751-10-5)
  • Structure : Additional methyl groups at meta positions and a single ketone (7-oxo).
  • Properties : Molecular formula C₁₈H₂₆O₄ (MW: 306.4), predicted density 1.033 g/cm³ .
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate (CAS: 122115-49-5)
  • Structure : Methyl substituent replaces methoxy; single ketone (7-oxo).
  • Properties : Molecular formula C₁₆H₂₂O₃ (MW: 262.34) .

Chain-Length and Functional Group Variations

Ethyl 2,4-dioxoheptanoate (CAS: 36983-31-0)
  • Structure : Two ketones at positions 2 and 4; shorter chain.
  • Properties : Molecular formula C₉H₁₄O₅ (MW: 202.2) .
  • Implications : The shorter chain and ketone positions may increase acidity (α-hydrogens adjacent to carbonyls) and alter metabolic pathways .
7-Ethoxy-4,7-dioxoheptanoic acid (CAS: 1506-55-4)
  • Structure : Ethoxy group at position 7; carboxylic acid replaces ester.
  • Properties : Molecular formula C₉H₁₄O₅ (MW: 202.2) .
  • Implications : The carboxylic acid enhances water solubility but reduces cell permeability compared to esters .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Purity/Notes Biological Activity Insights
Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate (1188265-06-6) C₁₆H₂₀O₅ 292.33 4-OCH₃, 4,7-diketone ≥95% purity Likely moderate antioxidant/antimicrobial (analogs in )
Ethyl 7-(4-bromophenyl)-4,7-dioxoheptanoate (1208318-08-4) C₁₅H₁₇BrO₅ 357.20 4-Br, 4,7-diketone ≥95% purity Not reported; Br may reduce bioactivity
Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate (898751-10-5) C₁₈H₂₆O₄ 306.40 3,5-CH₃, 4-OCH₃, 7-ketone Predicted density 1.033 g/cm³ Increased lipophilicity may enhance membrane penetration
Ethyl 2,4-dioxoheptanoate (36983-31-0) C₉H₁₄O₅ 202.20 2,4-diketone N/A Higher acidity may influence reactivity
7-Ethoxy-4,7-dioxoheptanoic acid (1506-55-4) C₉H₁₄O₅ 202.20 Ethoxy, carboxylic acid N/A Improved solubility but reduced permeability

Biological Activity

Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1188265-06-6
  • Molecular Formula : C₁₆H₂₀O₅
  • Molecular Weight : 292.33 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with a diketone precursor. The synthetic route may vary based on the desired stereochemistry and yield. Various methodologies have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice.

Antitumor Activity

This compound has been evaluated for its antitumor properties. A study demonstrated that derivatives of similar diketones exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : In an experimental setup using Ehrlich Ascites Carcinoma (EAC) cells, compounds similar to this compound showed a marked decrease in tumor cell viability. The results indicated that these compounds could effectively induce apoptotic pathways in cancer cells while maintaining low toxicity to normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspase pathways leading to programmed cell death.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases, preventing further proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant decrease in EAC cell viability
Apoptosis InductionActivation of caspase pathways
AntioxidantScavenging free radicals
Cell Cycle ArrestInduction at G1/S phase

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via (4 + 3) cycloaddition reactions using precursors like ethyl 2-(4-methoxystyryl)-1H-indole-1-carboxylate and brominated ketones. Flash chromatography (SiO₂, hexane/ethyl acetate 9:1) is effective for purification, yielding ~70% under optimized conditions . For esters with reactive carboxylates, masking the carboxyl group (e.g., using 9-fluoreneylidenemethyl esters) improves condensation efficiency with proteins or other nucleophiles .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze methoxy (δ ~3.8 ppm) and carbonyl (δ ~170–190 ppm) signals to confirm substitution patterns and keto-ester functionality.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (264.27 g/mol) and fragmentation patterns .
  • IR : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹ for para-substituted phenyl) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Methodological Answer :

  • Antitumor Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare activity to indazole derivatives due to structural similarities .
  • Anti-inflammatory Screening : Test COX-1/2 inhibition in vitro or measure TNF-α/IL-6 levels in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antitumor vs. anti-HIV activity) for this compound?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ determinations across multiple cell lines and viral models to identify target-specific effects.
  • Structural Analog Comparison : Synthesize and test derivatives (e.g., replacing methoxy with hydroxyl groups) to isolate functional groups responsible for divergent activities .
  • Mechanistic Studies : Use siRNA or CRISPR to knock down putative targets (e.g., HIV reverse transcriptase or tumor-associated kinases) and assess compound efficacy .

Q. What experimental designs are suitable for studying its potential as a protein-modifying agent?

  • Methodological Answer :

  • Paal-Knorr Condensation : React the compound with lysine residues in proteins under PBS (pH 7.2, 37°C) to generate carboxyethylpyrrole (CEP) adducts. Use polyclonal antibodies (e.g., rabbit anti-CEP) for ELISA or Western blot detection .
  • Competitive Binding Assays : Compare adduct formation in the presence of histidine/cysteine blockers to assess residue specificity .

Q. How can computational methods predict the compound’s interaction with biological targets like serotonin receptors?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin 5-HT₃ receptors. Prioritize the methoxyphenyl group for hydrophobic interactions and the dioxoheptanoate chain for hydrogen bonding .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability and conformational changes in the receptor .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Convert the ethyl ester to a water-soluble salt (e.g., sodium or lysine conjugate) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance cellular uptake and reduce off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate
Reactant of Route 2
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Ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate

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